

Biological functions of ultra-long-chain ceramides

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An In-depth Technical Guide to the Biological Functions of Ultra-Long-Chain Ceramides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ultra-long-chain ceramides (ULC-Cer), a subclass of sphingolipids characterized by fatty acyl chains of 26 carbons or more, are indispensable for mammalian life. While present in low abundance in most tissues, they are highly enriched in the epidermis and are fundamental to the establishment of the skin's permeability barrier. Beyond this structural role, emerging evidence indicates that ULC-Cer are critical modulators of complex cellular signaling pathways, including apoptosis, autophagy, and the endoplasmic reticulum stress response. Their dysregulation is implicated in a range of pathologies, from debilitating skin diseases like ichthyosis and psoriasis to cardiovascular and metabolic disorders. This technical guide provides a comprehensive overview of the biosynthesis, biophysical properties, and multifaceted biological functions of ULC-Cer. It details their signaling roles, summarizes their involvement in disease, and presents methodologies for their analysis, offering a valuable resource for researchers and professionals in the field.

Introduction to Ultra-Long-Chain Ceramides

Ceramides are central intermediates in sphingolipid metabolism, composed of a sphingoid base linked to a fatty acid via an amide bond.^[1] The length of this fatty acyl chain is a critical determinant of the ceramide's biophysical properties and biological function.^[2] Ceramides are

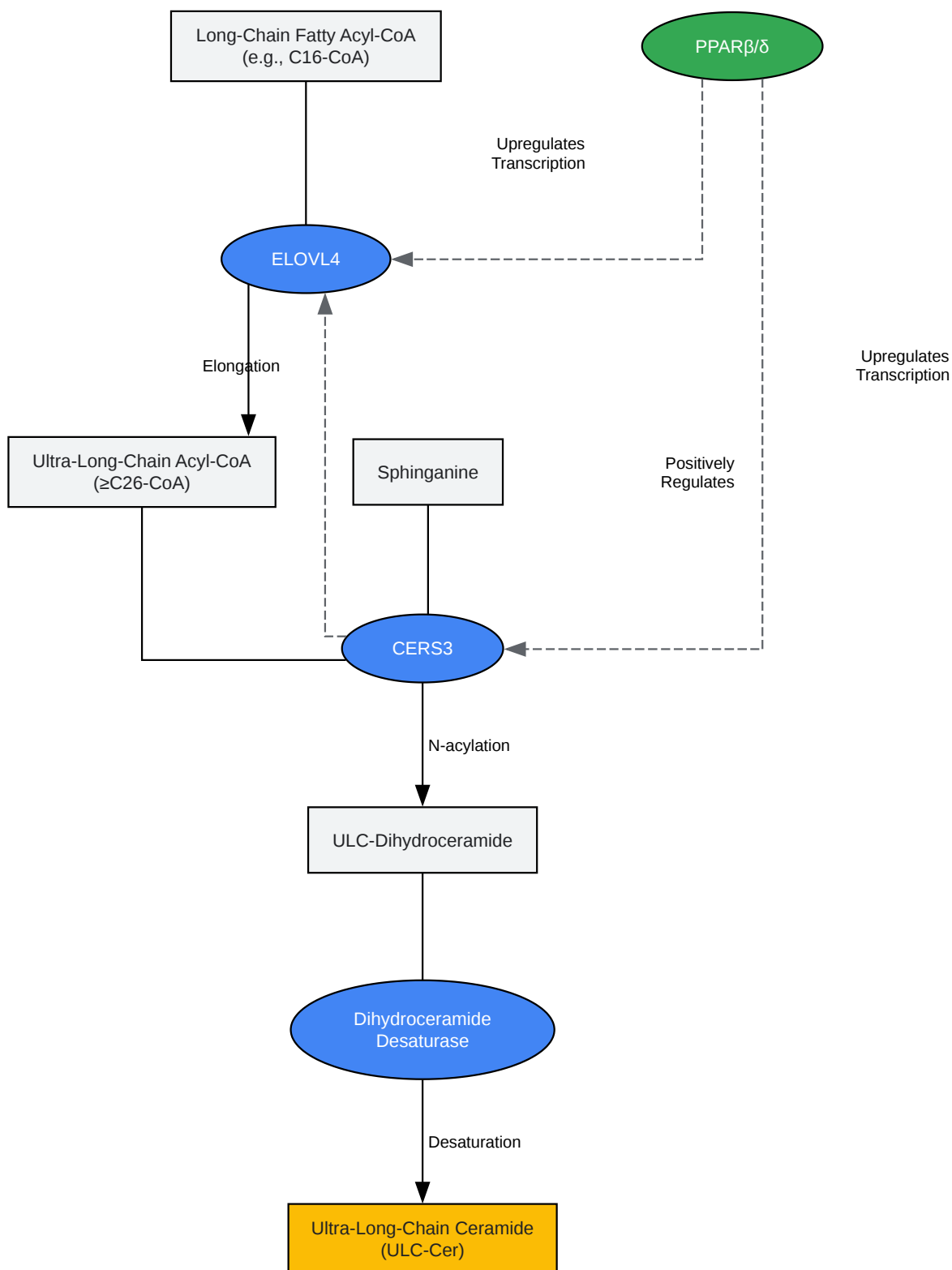
categorized by their acyl chain length into long-chain (C16-C18), very-long-chain (C20-C24), and ultra-long-chain (\geq C26) species.[2][3] ULC-Cer are particularly crucial for the survival of terrestrial mammals, primarily due to their essential role in forming the skin's water permeability barrier.[1][4] They are major components of the extracellular lipid matrix in the stratum corneum, the outermost layer of the epidermis.[4][5]

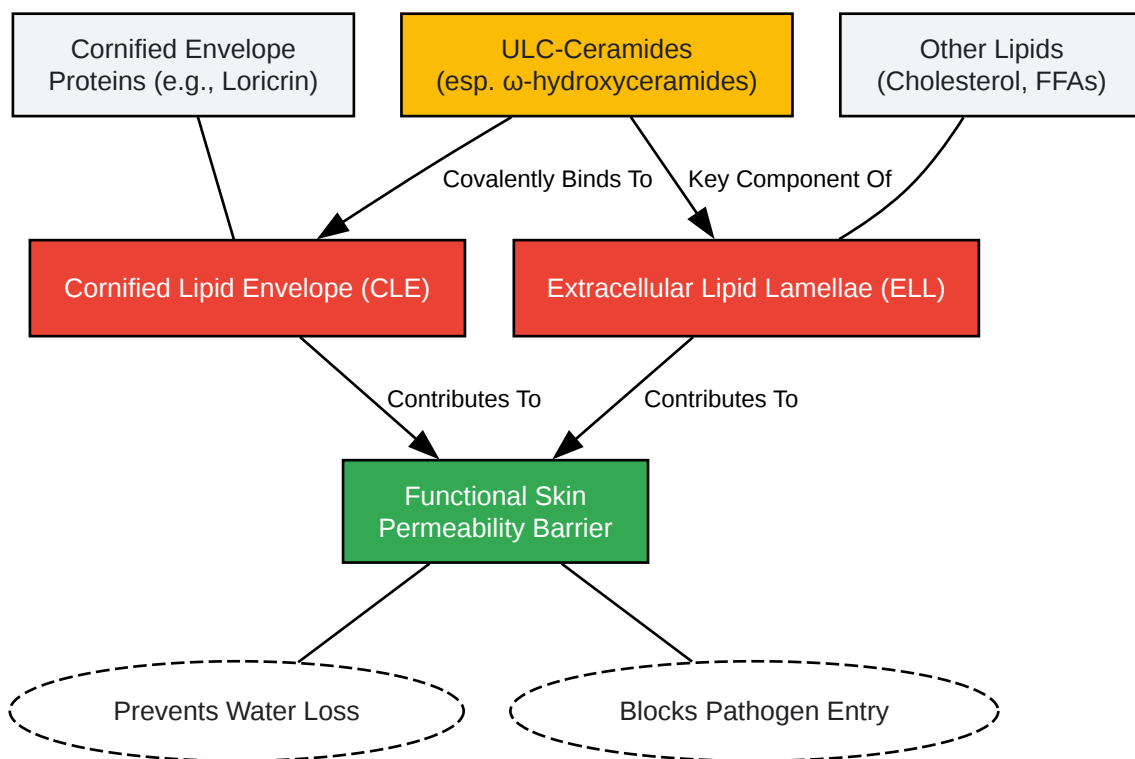
Biosynthesis and Metabolism

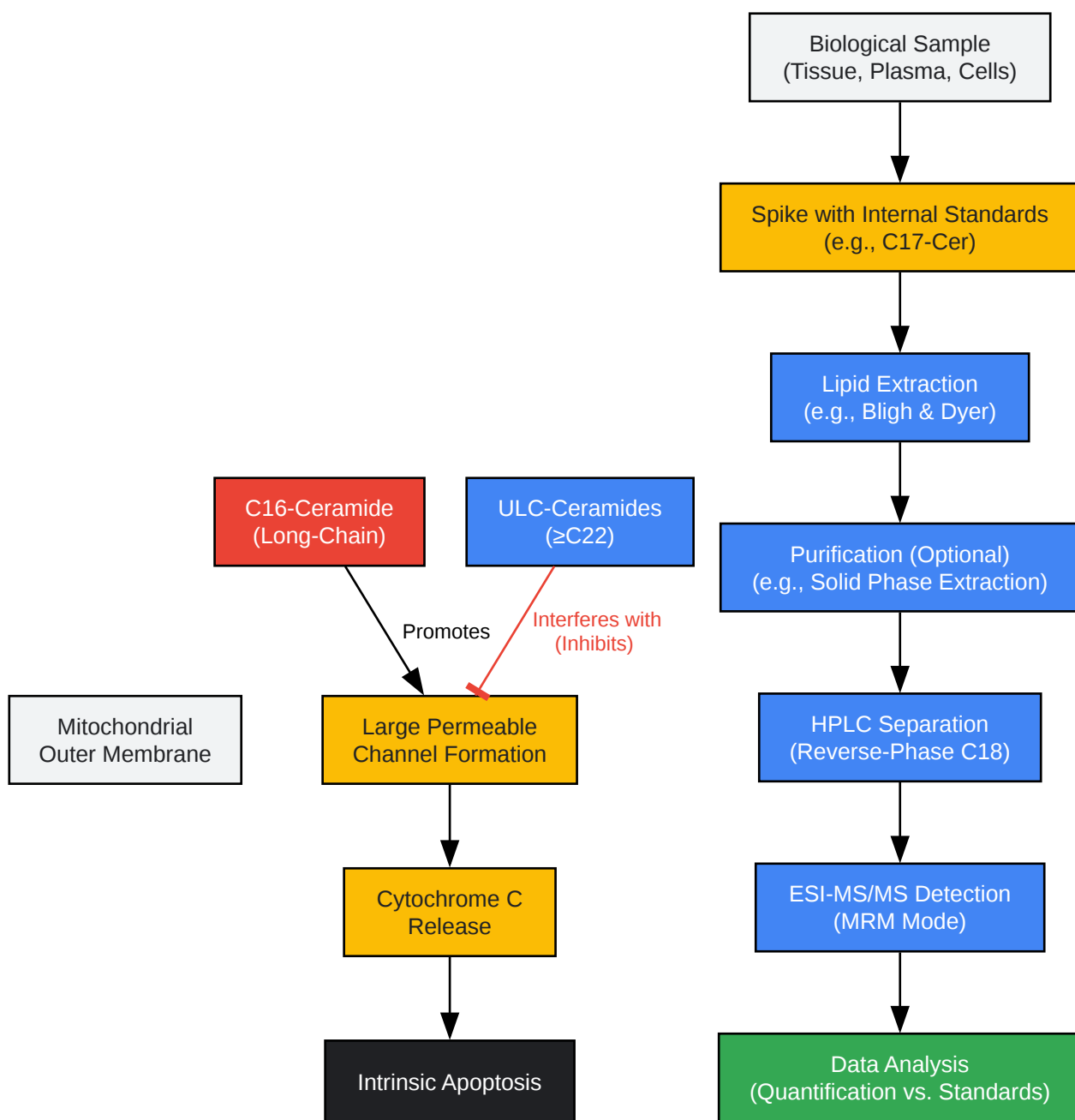
The synthesis of ULC-Cer is a specialized process involving the coordinated action of specific enzymes, primarily in the endoplasmic reticulum.[6]

- **Elongation of Fatty Acids:** The process begins with the elongation of long-chain fatty acids to produce ultra-long-chain fatty acyl-CoAs (ULCFA-CoAs). This rate-limiting step is catalyzed by the fatty acid elongase ELOVL4.[5][7][8]
- **Ceramide Synthesis:** The resulting ULCFA-CoA is then attached to a sphingoid base (such as sphinganine) by Ceramide Synthase 3 (CERS3). CERS3 is the only ceramide synthase with significant activity towards acyl-CoA donors of C28 or longer.[6][9] The product, a dihydroceramide, is subsequently desaturated to form the final ceramide.
- **Regulation:** The expression of both ELOVL4 and CERS3 is coordinately upregulated during keratinocyte differentiation.[5][7][10] This process is controlled at the transcriptional level, in part by the peroxisome proliferator-activated receptor (PPAR) β/δ . [5][10] Furthermore, a functional interplay exists where CERS3 positively regulates the elongase activity of ELOVL4.[5][11]

Below is a diagram illustrating the key steps in ULC-Cer biosynthesis.







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